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molecular formula C7H6N4 B3195058 2-(1h-[1,2,3]Triazol-4-yl)pyridine CAS No. 88169-21-5

2-(1h-[1,2,3]Triazol-4-yl)pyridine

Cat. No. B3195058
M. Wt: 146.15 g/mol
InChI Key: PRQUBDQDCAULSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105548B2

Procedure details

2-Ethynylpyridine (3.1 g, 30 mmol) and trimethylsilylazide (7.9 mL, 60 mmol) were combined under Ar (g) and heated at 95° C. for 18 h. After cooling to ambient temperature, Et2O (50 mL) and H2O (2 mL) were added and the resulting reaction mixture was stirred for 2 h. The reaction mixture was then extracted with H2O (3×50 mL) and the organic layer extracted with 1M KOH (3×30 mL). The two aqueous layers were combined and the pH adjusted to 7 with HCl (2M), extracted with EtOAc (3×50 mL), dried over Na2SO4 and concentrated in vacuo to afford 2-(2H-1,2,3-triazol-4-yl)pyridine as a brown solid that was used without further purification.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].C[Si]([N:13]=[N+:14]=[N-:15])(C)C.CCOCC>O>[N:13]1[NH:14][N:15]=[C:1]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Three
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with H2O (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 1M KOH (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1NN=C(C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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